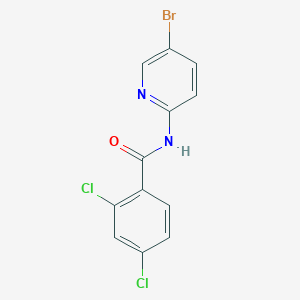
N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide typically involves the reaction of 5-bromopyridine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study biological processes involving bromopyridine and dichlorobenzamide moieties. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The dichlorobenzamide moiety can influence the compound’s binding affinity and specificity. Together, these interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: This compound has a similar bromopyridine moiety but a different sulfonamide group, leading to distinct chemical and biological properties.
N-(5-bromopyridin-2-yl)-2-bromoacetamide:
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has a similar bromopyridine moiety but different functional groups, resulting in unique properties and applications.
Properties
Molecular Formula |
C12H7BrCl2N2O |
|---|---|
Molecular Weight |
346.00 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(14)5-10(9)15/h1-6H,(H,16,17,18) |
InChI Key |
UGRLOKOPIYNGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(propan-2-yl)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11551594.png)
![N-{(4Z)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-ylidene}-3-(trifluoromethyl)aniline](/img/structure/B11551600.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11551607.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11551612.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11551615.png)
![Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11551618.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide](/img/structure/B11551623.png)
![2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551633.png)

![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11551658.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11551662.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551666.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11551682.png)
